

An In-depth Technical Guide to Maleonitrile: Discovery and History

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Compound of Interest

Compound Name: Maleonitrile

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Abstract

Maleonitrile, the cis-isomer of but-2-enedinitrile, is a nitrile-containing organic compound with significant applications in the synthesis of various heterocyclic compounds and materials. This guide provides a comprehensive overview of the discovery and history of **maleonitrile**, including its first reported synthesis, key physical and chemical properties, and detailed experimental protocols for its preparation. For clarity, **maleonitrile** is distinguished from its geometric isomer, fumaronitrile, as well as the structurally similar but distinct compounds, malononitrile and diaminomaleonitrile.

Introduction: Distinguishing Maleonitrile

It is imperative to differentiate **maleonitrile** from other dinitrile compounds with similar names.

- **Maleonitrile**: The cis-isomer of NC-CH=CH-CN .
- Fumaronitrile: The trans-isomer of NC-CH=CH-CN .
- Malononitrile: A saturated dinitrile with the formula $\text{CH}_2(\text{CN})_2$.^{[1][2][3]}
- Diaminomaleonitrile (DAMN): A derivative of **maleonitrile** with two amino groups attached to the double bond, often referred to as a tetramer of hydrogen cyanide.

This guide will focus exclusively on the discovery and history of **maleonitrile**.

Discovery and First Synthesis

The first unambiguous synthesis of **maleonitrile** was reported in 1958 by R. P. Linstead and his colleagues. Their work involved the dehydration of maleamide, the diamide of maleic acid, using phosphorus oxychloride in ethylene dichloride. This reaction yielded a mixture of fumaronitrile and **maleonitrile**, from which **maleonitrile** could be isolated. It was also noted that **maleonitrile** can isomerize to the more stable fumaronitrile, for instance, in the presence of aqueous hydrogen chloride.

Prior to this, various methods existed for the production of unsaturated aliphatic dinitriles, often resulting in mixtures of isomers. For example, the catalytic dehydrogenation of succinonitrile in the presence of oxygen produces a mixture of fumaronitrile and **maleonitrile**. Another route involves the reaction of hydrogen cyanide with cyanoacetylene.

A significant recent discovery in the history of **maleonitrile** occurred in 2024 with its detection in the cold dense interstellar cloud TMC-1. This finding suggests the presence of this molecule in prebiotic environments and opens new avenues for astrochemistry research.

Physicochemical Properties

Due to its inherent instability relative to its trans-isomer, fumaronitrile, pure **maleonitrile** is less commonly characterized. However, some of its key properties have been reported.

Property	Value	Reference
Molecular Formula	C ₄ H ₂ N ₂	
Molecular Weight	78.07 g/mol	
Appearance	-	
Melting Point	-	
Boiling Point	-	
Dipole Moment	5.32 ± 0.06 D	

Note: Due to the tendency of **maleonitrile** to isomerize, obtaining and characterizing the pure cis-isomer can be challenging. Much of the available data pertains to its more stable isomer, fumaronitrile.

Fumaronitrile Properties for Comparison:

Property	Value	Reference
Appearance	Needles or brown crystalline solid	[4]
Melting Point	96.8 °C	
Boiling Point	186 °C	
Solubility	Insoluble in water	[4]

Experimental Protocols

Synthesis of Maleonitrile via Dehydration of Maleamide (Based on Linstead et al., 1958)

Materials:

- Maleamide
- Phosphorus oxychloride (POCl_3)
- Ethylene dichloride (1,2-dichloroethane)
- Apparatus for reflux and distillation

Procedure:

- A mixture of maleamide and ethylene dichloride is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Phosphorus oxychloride is added dropwise to the stirred suspension.

- The mixture is heated to reflux for several hours.
- After cooling, the reaction mixture is carefully poured onto ice.
- The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed by distillation.
- The resulting residue, a mixture of **maleonitrile** and fumaronitrile, is then separated by fractional distillation or crystallization to isolate the **maleonitrile**.

Caution: Phosphorus oxychloride is a corrosive and toxic substance. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Isomerization of Fumaronitrile to Maleonitrile

Maleonitrile can be prepared from its more stable isomer, fumaronitrile, through various methods.

Fumaronitrile can be converted to **maleonitrile** through photoisomerization upon activation by light. This process is often reversible.

Experimental Workflow for Photoisomerization:

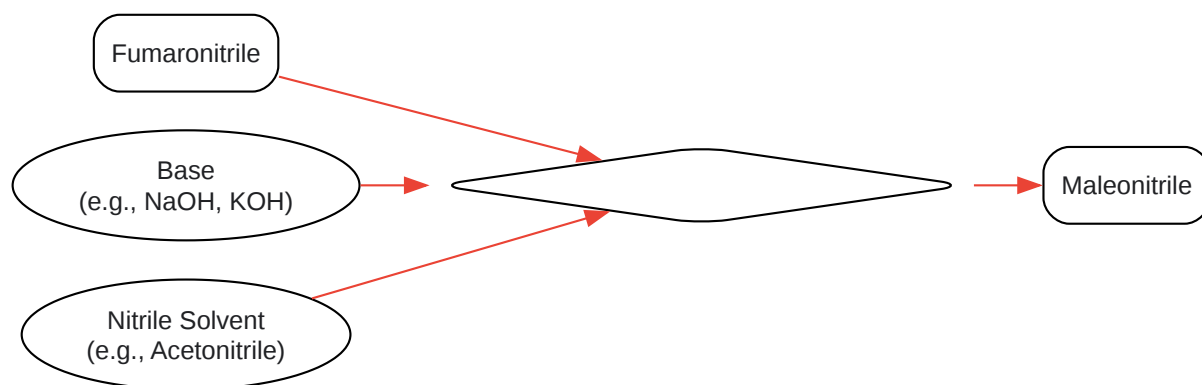


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Caption: Workflow for the photoisomerization of fumaronitrile to **maleonitrile**.

The isomerization of fumaronitrile to **maleonitrile** can also be achieved using a base catalyst in a suitable solvent.

Reaction Pathway for Base-Catalyzed Isomerization:



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Caption: Pathway for the base-catalyzed isomerization of fumaronitrile.

Spectroscopic Characterization

Detailed spectroscopic data for pure **maleonitrile** is scarce in the literature. However, vibrational spectra have been reported and analyzed.

- Infrared (IR) and Raman Spectroscopy: The vibrational spectra of **maleonitrile** and fumaronitrile are distinct due to their different symmetries. **Maleonitrile** belongs to the C_{2v} point group, while fumaronitrile belongs to the C_{2h} point group. This difference in symmetry results in different selection rules for IR and Raman activity, allowing for the differentiation of the two isomers. Key vibrational modes include C-H, $C\equiv N$, $C=C$, and C-C stretching, as well as various bending modes.[5]

Conclusion

The discovery and synthesis of **maleonitrile**, primarily attributed to the work of Linstead and his collaborators in 1958, marked a significant step in the chemistry of dinitriles. While its inherent instability relative to fumaronitrile has made its isolation and characterization challenging, its role as a precursor in organic synthesis and its recent detection in interstellar space underscore its continued importance. This guide has provided a historical context, key properties, and detailed experimental approaches to aid researchers and scientists in their work with this versatile molecule. Further research is warranted to fully characterize the physicochemical and spectroscopic properties of pure **maleonitrile**.

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References

- 1. chemcess.com [chemcess.com]
- 2. 109-77-3 CAS MSDS (Malononitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Malononitrile - Wikipedia [en.wikipedia.org]
- 4. Fumaronitrile | C₄H₂N₂ | CID 637930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
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